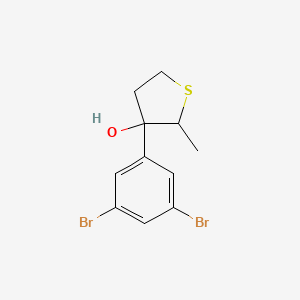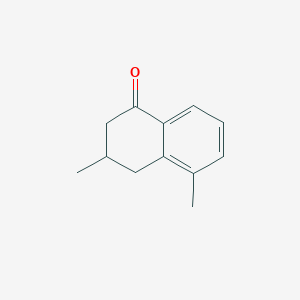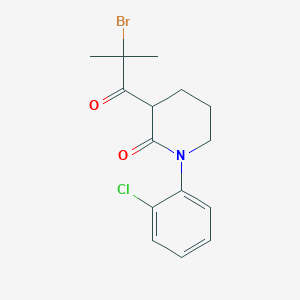
3-(3,5-Dibromophenyl)-2-methylthiolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dibromophenyl)-2-methylthiolan-3-ol is an organic compound characterized by the presence of a thiolane ring substituted with a 3,5-dibromophenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromophenyl)-2-methylthiolan-3-ol typically involves the reaction of 3,5-dibromobenzyl chloride with 2-methylthiolane-3-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mechanism involves nucleophilic substitution, where the hydroxyl group of 2-methylthiolane-3-ol attacks the benzyl chloride, leading to the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-(3,5-Dibromophenyl)-2-methylthiolan-3-ol undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines or thiols; reactions are often performed in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding thiol.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
3-(3,5-Dibromophenyl)-2-methylthiolan-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(3,5-Dibromophenyl)-2-methylthiolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atoms and thiolane ring play crucial roles in its binding affinity and activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound’s ability to undergo oxidation and reduction reactions can influence its biological activity by modulating redox-sensitive pathways.
類似化合物との比較
Similar Compounds
3,5-Dibromophenyl-functionalized imidazolium salts: These compounds share the 3,5-dibromophenyl group but differ in their core structures and applications.
3,5-Dibromophenyl acetate: Another compound with the 3,5-dibromophenyl group, used in different chemical contexts.
Uniqueness
3-(3,5-Dibromophenyl)-2-methylthiolan-3-ol is unique due to its thiolane ring, which imparts distinct chemical and biological properties
特性
分子式 |
C11H12Br2OS |
|---|---|
分子量 |
352.09 g/mol |
IUPAC名 |
3-(3,5-dibromophenyl)-2-methylthiolan-3-ol |
InChI |
InChI=1S/C11H12Br2OS/c1-7-11(14,2-3-15-7)8-4-9(12)6-10(13)5-8/h4-7,14H,2-3H2,1H3 |
InChIキー |
HYDWTGZUKWWISR-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCS1)(C2=CC(=CC(=C2)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl({[1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl})amine](/img/structure/B13195734.png)
![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13195736.png)
![2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13195737.png)
![{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol](/img/structure/B13195754.png)



![7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13195777.png)

![3-[1-(3-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13195788.png)
![3-[1-(Aminomethyl)cyclopentyl]aniline](/img/structure/B13195794.png)



